Lorajmine hydrochloride
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Overview
Description
Lorajmine hydrochloride is a Cardiac Depressant (Anti-Arrhythmic).
Scientific Research Applications
Selective Serotonin Receptor Agonism
Lorajmine hydrochloride, particularly in the form of lorcaserin, has been extensively studied for its role as a selective agonist of the 5-HT2C serotonin receptors. This characteristic makes it a potential treatment for obesity, as demonstrated in studies where lorcaserin has been shown to reduce food intake in rats, potentially mediated through the 5-HT2C receptor (Thomsen et al., 2008).
Analysis and Detection Techniques
Various methods have been developed to detect and analyze lorajmine hydrochloride in different forms and contexts. For instance, spectrophotometric methods for determining amitriptyline hydrochloride, a compound similar in structure to lorajmine hydrochloride, have been validated (Revanasiddappa, 2013). Similarly, HPLC analysis techniques have been applied to compounds like raloxifene hydrochloride, which shares characteristics with lorajmine hydrochloride, for quality control studies (Trontelj et al., 2005).
Impact on Energy Intake and Weight Loss
Lorcaserin has been shown to influence energy intake and promote weight loss. A clinical trial indicated that it reduces body weight by decreasing energy intake without significantly influencing energy expenditure (Martin et al., 2011). Moreover, brain activation studies suggest lorcaserin's efficacy in weight loss is linked to reduced activation of brain centers in response to food cues, especially in regions related to emotion and salience (Farr et al., 2016).
Metabolism and Enzymatic Interaction
The metabolism of lorcaserin, a form of lorajmine hydrochloride, involves multiple human cytochrome P450 and flavin-containing monooxygenase enzymes. This complexity suggests a low probability of drug-drug interactions when used in combination with other medications (Usmani et al., 2012).
properties
CAS RN |
40819-93-0 |
---|---|
Product Name |
Lorajmine hydrochloride |
Molecular Formula |
C22H28Cl2N2O3 |
Molecular Weight |
439.377 |
IUPAC Name |
Ajmalan-17,21-diol, 17-(chloroacetate), monohydrochloride, (17R,21alpha)- |
InChI |
InChI=1S/C22H27ClN2O3.ClH/c1-3-11-12-8-15-19-22(13-6-4-5-7-14(13)24(19)2)9-16(25(15)21(11)27)18(12)20(22)28-17(26)10-23;/h4-7,11-12,15-16,18-21,27H,3,8-10H2,1-2H3;1H/t11-,12-,15-,16-,18-,19-,20+,21+,22+;/m0./s1 |
InChI Key |
HNUSYDFQYYRIHJ-UUFOBPRJSA-N |
SMILES |
CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@]5(c6c(N4C)cccc6)C[C@H](N3[C@@H]1O)[C@H]2[C@H]5OC(CCl)=O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Lorajmine hydrochloride; WIN 11831 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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